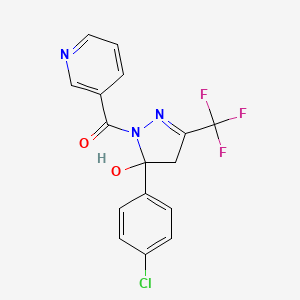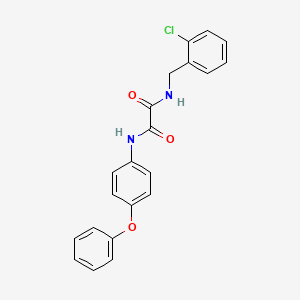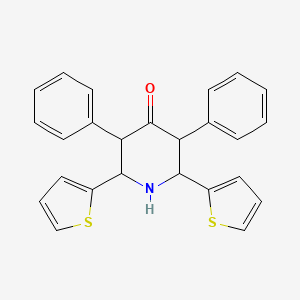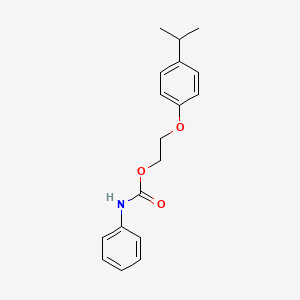![molecular formula C24H18BrNO2 B5206368 2-bromo-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide](/img/structure/B5206368.png)
2-bromo-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide is a compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzamide family of compounds and has been found to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-bromo-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide is not fully understood. However, it has been suggested that this compound may act through the inhibition of certain enzymes or proteins involved in the development of various diseases. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the development of inflammation. In addition, this compound has been found to inhibit the activity of certain proteins involved in the development of cancer.
Biochemical and Physiological Effects:
2-bromo-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide has been found to have a wide range of biochemical and physiological effects. This compound has been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis. In addition, this compound has been found to have antioxidant properties, which may be useful in the prevention of various diseases. This compound has also been found to have anticancer properties, which may be useful in the development of new cancer treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-bromo-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide in lab experiments is its high yield and purity. This compound is also relatively easy to synthesize, which makes it a useful compound for scientific research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to have toxic effects on certain cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-bromo-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide. One potential area of research is the development of new drugs based on this compound. This compound has been found to have potential applications in the treatment of various diseases, and further research may lead to the development of new drugs with improved efficacy and reduced side effects. Another potential area of research is the investigation of the mechanism of action of this compound. Further research may lead to a better understanding of how this compound works and how it can be used to develop new treatments for various diseases.
Métodos De Síntesis
The synthesis of 2-bromo-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide involves the reaction of 2-hydroxy-1-naphthaldehyde and benzylamine in the presence of bromine. The reaction proceeds through a condensation reaction to form the desired product. The yield of this reaction is typically high, and the purity of the product can be easily confirmed through analytical techniques such as NMR and HPLC.
Aplicaciones Científicas De Investigación
2-bromo-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In addition, this compound has been found to have potential applications in the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
2-bromo-N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrNO2/c25-20-13-7-6-12-19(20)24(28)26-23(17-9-2-1-3-10-17)22-18-11-5-4-8-16(18)14-15-21(22)27/h1-15,23,27H,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMKZQDOMZFSRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-[(2-hydroxynaphthalen-1-YL)(phenyl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-(5-chloro-2-methylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5206293.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5206295.png)

![5-({[3-(4-ethylphenoxy)propyl]amino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5206327.png)


![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[3-(methylthio)propyl]propanamide](/img/structure/B5206341.png)

![7-(4-bromophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5206354.png)

![2-(methyl{2-[2-(4-methylphenoxy)ethoxy]ethyl}amino)ethanol](/img/structure/B5206372.png)
![ethyl 2-[(N-butyl-N-ethylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5206382.png)